Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
CAS No.: 1030920-60-5
Cat. No.: VC5685548
Molecular Formula: C24H26ClNO3S
Molecular Weight: 443.99
* For research use only. Not for human or veterinary use.
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate - 1030920-60-5](/images/structure/VC5685548.png)
Specification
CAS No. | 1030920-60-5 |
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Molecular Formula | C24H26ClNO3S |
Molecular Weight | 443.99 |
IUPAC Name | ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate |
Standard InChI | InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3 |
Standard InChI Key | ATNOKZOSKNIADC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₄H₂₆ClNO₃S and a molecular weight of 460.04 g/mol . Its structure combines:
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A spiro[4.5]decane scaffold with fused thiazine (1-thia-4-aza) and cyclohexane rings.
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A 4-chlorobenzoyl group at position 4, introducing electron-withdrawing effects.
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An ethyl carboxylate ester at position 3, enhancing lipophilicity.
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A phenyl substituent at position 8, contributing steric bulk .
Synthesis and Reaction Mechanisms
Synthetic Routes
The compound is synthesized via a multistep strategy:
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Spirocyclization: Condensation of a hydrazine derivative (e.g., 4-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate) with thioglycolic acid under reflux, forming the spirothiazine core .
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Acylation: Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., Et₃N), introducing the chlorobenzoyl group .
Key Reaction Conditions:
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Solvent: Dry benzene or toluene.
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Temperature: Reflux (80–110°C).
Mechanistic Insights
The spirocyclization proceeds via:
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Nucleophilic attack by sulfur on a carbocation intermediate.
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Ring closure through intramolecular hydrazine-carbonyl condensation, eliminating H₂O .
Acylation follows standard nucleophilic acyl substitution, with the spirocyclic amine attacking the benzoyl chloride .
Physicochemical Properties
Notes:
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The 4-chlorobenzoyl group enhances electrophilicity, potentially improving binding to biological targets.
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The ethyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid .
Future Research Directions
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